Piperidine, hydrobromide
Overview
Description
Piperidine, hydrobromide is an organic compound, which is a white solid at room temperature. It is used in many scientific and industrial applications and is also an important starting material for the synthesis of various other compounds. It is a derivative of piperidine, a cyclic secondary amine that is found in many essential oils and alkaloids. Piperidine, hydrobromide has a wide range of uses, from pharmaceuticals and cosmetics to industrial chemicals, and has recently been studied for its potential medical applications.
Scientific Research Applications
Structural and Stereochemical Studies
Piperidine hydrobromide has been utilized in various structural and stereochemical studies. For instance, Ahmed et al. (1985) explored the preparation and stereochemical analysis of 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine, revealing insights into its antinociceptive activities and absolute configuration via X-ray crystallography of its hydrobromide salt (Ahmed, Laws, Madani, & Casy, 1985). Similarly, Escobar et al. (1977) detailed the crystal and molecular structure of decahydroquinoline hydrobromide and its relation to piperidine hydrobromide, providing a comparative study with the structure of piperidine hydrobromide (Escobar, Garland, & Wittke, 1977).
Pharmacological Research
In pharmacology, piperidine derivatives have shown promise in various applications. Tamiz et al. (2000) described the synthesis and activity of piperidine-based analogues in inhibiting dopamine and serotonin reuptake, highlighting their potential in neuroscience and psychiatric disorder treatments (Tamiz, Zhang, Flippen-Anderson, Zhang, Johnson, Deschaux, Tella, & Kozikowski, 2000). Furthermore, Youssef et al. (2011) explored substituted-piperazine analogues for their antiplatelet aggregation activity, demonstrating the diverse pharmacological potential of piperidine derivatives (Youssef, Al-Omar, El-Subbagh, Abou-zeid, Abdel-Gader, Haress, & Al-Tuwaijri, 2011).
Antimicrobial and Anticancer Applications
Piperidine compounds have also been studied for their antimicrobial and anticancer properties. Khan et al. (2006) researched piperine, a piperidine alkaloid, for its potentiation of ciprofloxacin against Staphylococcus aureus, suggesting its role in inhibiting bacterial efflux pumps (Khan, Mirza, Kumar, Verma, & Qazi, 2006). Additionally, the anticancer properties of piperidine and its analogues have been emphasized by Mitra et al. (2022), who reviewed their molecular mechanisms and therapeutic perspectives in various cancers (Mitra, Anand, Jha, Shekhawat, Saha, Nongdam, Rengasamy, Proćków, & Dey, 2022).
Future Directions
: Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. DOI: 10.3389/fphar.2021.772418
properties
IUPAC Name |
piperidine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVJSWBDQUQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161457 | |
Record name | Piperidine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, hydrobromide | |
CAS RN |
14066-85-4 | |
Record name | Piperidine, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14066-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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